1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea
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Overview
Description
1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a fluorophenyl group, a pyridazinyl group, and a pyridinyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoroaniline with an isocyanate derivative, followed by the introduction of the pyridazinyl and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Organic solvents like dichloromethane, catalysts such as triethylamine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays and studies.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)-3-(2-(pyridin-2-ylamino)ethyl)urea: Lacks the pyridazinyl group, resulting in different chemical properties and applications.
1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)propyl)urea: Contains a propyl group instead of an ethyl group, affecting its reactivity and biological activity.
Uniqueness
1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is unique due to its combination of fluorophenyl, pyridazinyl, and pyridinyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c19-13-4-3-5-14(12-13)23-18(27)22-11-10-21-16-7-8-17(26-25-16)24-15-6-1-2-9-20-15/h1-9,12H,10-11H2,(H,21,25)(H,20,24,26)(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDLMZWZCJQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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